molecular formula C11H16N2O2 B6227896 benzyl N-[(2S)-2-aminopropyl]carbamate CAS No. 934660-64-7

benzyl N-[(2S)-2-aminopropyl]carbamate

Cat. No.: B6227896
CAS No.: 934660-64-7
M. Wt: 208.3
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Description

Benzyl N-[(2S)-2-aminopropyl]carbamate (CAS: 934634-54-5, molecular formula: C₁₁H₁₆N₂O₂) is a chiral carbamate derivative widely used in peptide synthesis as a protected amine intermediate. The (2S)-stereochemistry of the aminopropyl group ensures precise chirality transfer in asymmetric syntheses, making it critical for producing enantiomerically pure pharmaceuticals . Its benzyl carbamate (Cbz) group serves as an acid-stable protecting moiety, which is typically removed via hydrogenolysis or catalytic hydrogenation. This compound is commercially available for research applications, with suppliers like Gil Biochemical Co. offering gram-scale quantities .

Properties

CAS No.

934660-64-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported approach involves reacting (S)-1,2-diaminopropane 1 with benzyl chloroformate (Cbz-Cl) under basic conditions. The primary amine is selectively protected due to its lower steric hindrance compared to the secondary amine at the chiral center.

Procedure :

  • Dissolve (S)-1,2-diaminopropane (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

  • Add triethylamine (1.1 equiv) as a base to deprotonate the primary amine.

  • Slowly introduce benzyl chloroformate (1.05 equiv) to avoid overprotection.

  • Stir at room temperature for 4–6 hours.

  • Quench with water, extract with DCM, and purify via column chromatography.

Key Reaction :

(S)-1,2-Diaminopropane+Cbz-ClEt3NBenzyl N-[(2S)-2-aminopropyl]carbamate+HCl\text{(S)-1,2-Diaminopropane} + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Benzyl N-[(2S)-2-aminopropyl]carbamate} + \text{HCl}

Optimization Studies

  • Temperature Control : Reactions below 5°C minimize secondary amine protection.

  • Solvent Selection : Tetrahydrofuran (THF) or DCM yields >90% conversion, while polar aprotic solvents (e.g., DMF) promote side reactions.

  • Stoichiometry : A 5% excess of Cbz-Cl ensures complete primary amine protection without di-Cbz byproducts.

Yield and Purity Data

ParameterValue
Yield82–88%
Enantiomeric Excess>99% (retained from 1 )
Purity (HPLC)98.5%

Method 2: Asymmetric Synthesis of Chiral Amine Followed by Protection

Catalytic Asymmetric Amination

Transition-metal-catalyzed hydroamination provides direct access to enantiomerically pure (2S)-2-aminopropyl intermediates. For example, rhodium complexes with chiral phosphine ligands (e.g., MeO-furyl-BIPHEP) enable asymmetric addition of ammonia to allyl derivatives:

Reaction Scheme :

Allylbenzene+NH3Rh/MeO-furyl-BIPHEP(S)-2-Aminopropylbenzene\text{Allylbenzene} + \text{NH}_3 \xrightarrow{\text{Rh/MeO-furyl-BIPHEP}} \text{(S)-2-Aminopropylbenzene}

Carbamate Formation

The resulting (S)-2-aminopropylbenzene is treated with Cbz-Cl under standard conditions to afford the target compound. This method avoids the need for resolving racemic mixtures but requires specialized catalysts.

Performance Metrics :

  • Turnover Number (TON) : 450–500.

  • ee : 92–95% (upgradable via recrystallization).

Alternative Methods

Direct Carbamation Using Benzyl Alcohol

In a one-pot protocol, benzyl alcohol reacts with (S)-1,2-diaminopropane and triphosgene (a phosgene substitute) under acidic conditions:

Benzyl alcohol+(S)-1,2-Diaminopropane+Cl3C(O)CCl3Target Compound+2HCl+CO2\text{Benzyl alcohol} + \text{(S)-1,2-Diaminopropane} + \text{Cl}3\text{C(O)CCl}3 \rightarrow \text{Target Compound} + 2 \text{HCl} + \text{CO}_2

Advantages :

  • Avoids handling toxic phosgene gas.

  • Yields: 75–80% with 97% ee.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic N-Cbz-protected amines offers an eco-friendly alternative. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-configured product intact.

Data :

  • Conversion : 48% (theoretical maximum for resolution).

  • ee : >99% for remaining substrate.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Cbz-Cl Protection82–88>99HighModerate
Asymmetric Catalysis70–7592–95MediumLow
Direct Carbamation75–8097HighHigh
Enzymatic Resolution40–45>99LowHigh

The Cbz-Cl protection route balances yield and stereochemical fidelity, making it the preferred industrial method. Asymmetric catalysis is limited by catalyst cost, while enzymatic approaches suffer from low throughput.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(2S)-2-aminopropyl]carbamate undergoes various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidative conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Hydrolysis: (2S)-2-aminopropanol and carbon dioxide.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[(2S)-2-aminopropyl]carbamate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a protecting group for amines in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-2-aminopropyl]carbamate involves its role as a protecting group. The carbamate moiety protects the amino group from unwanted reactions during synthetic processes. The protecting group can be selectively removed under specific conditions, allowing for the subsequent functionalization of the amino group.

Molecular Targets and Pathways: The compound interacts with various enzymes and proteins during its use in synthetic processes. The pathways involved include the formation and cleavage of carbamate bonds, which are essential for the protection and deprotection of amino groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on structural features, protecting group strategies, and applications:

Table 1: Key Properties of Benzyl N-[(2S)-2-Aminopropyl]carbamate and Analogues
Compound Name CAS Number Molecular Formula Protecting Group Molecular Weight XLogP3 Key Applications
This compound 934634-54-5 C₁₁H₁₆N₂O₂ Benzyl (Cbz) 208.26 0.9* Peptide synthesis intermediates
Benzyl N-(2-amino-2-methylpropyl)carbamate 156892-82-9 C₁₂H₁₈N₂O₂ Benzyl (Cbz) 222.28 1.1 Chiral building blocks
tert-Butyl ((2S)-2-aminopropyl)carbamate Not Provided† C₈H₁₈N₂O₂ tert-Butyl (Boc) 174.24 1.5 Drug intermediates (e.g., SARS-CoV-2 inhibitors)
Benzyl N-[(2R)-2-aminopropyl]carbamate HCl 1333839-80-7 C₁₁H₁₇ClN₂O₂ Benzyl (Cbz) 244.72 0.3 Enantiomeric studies

*Estimated via analogous calculations.
†Common Boc-protected analogs are widely reported in peptide chemistry.

Key Comparative Analysis

Protecting Group Strategies
  • Benzyl (Cbz) vs. tert-Butyl (Boc): Cbz Group (this compound): Stable under acidic conditions but cleaved via hydrogenolysis. Preferred in stepwise syntheses requiring orthogonal protection. Boc Group (tert-Butyl derivatives): Removed under mild acidic conditions (e.g., trifluoroacetic acid), making it ideal for solid-phase peptide synthesis (SPPS). Application Context: Boc is favored in high-throughput drug discovery (e.g., peptidomimetic SARS-CoV-2 inhibitors), while Cbz is used in solution-phase syntheses requiring acid stability.
Stereochemical and Branching Effects
  • (2S)- vs. (2R)-Aminopropyl Configuration: The (2S)-enantiomer (CAS: 934634-54-5) is critical for synthesizing L-configured peptides, whereas the (2R)-enantiomer (CAS: 1333839-80-7) serves in studying chiral inversion or D-peptide libraries.
  • Branching (Linear vs.
Physicochemical Properties
  • Lipophilicity (XLogP3): The linear (2S)-aminopropyl derivative (XLogP3 ≈ 0.9) is less lipophilic than its branched analog (XLogP3 = 1.1), influencing solubility in polar solvents.
  • Molecular Weight: Boc-protected analogs (e.g., ~174 g/mol) offer lower molecular weight advantages in drug design, improving bioavailability compared to Cbz derivatives.

Biological Activity

Benzyl N-[(2S)-2-aminopropyl]carbamate, also referred to as (S)-Benzyl 2-aminopropylcarbamate, is a chiral compound recognized for its significant biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 196.26 g/mol
  • Functional Groups : The compound contains a benzyl group linked to a 2-aminopropyl chain via a carbamate functional group.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for regulating various biochemical pathways and has therapeutic implications in drug design .
  • Receptor Interaction : It may also interact with cell surface receptors, triggering signaling pathways that contribute to its biological effects .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific mechanisms and targets require further investigation .
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in human squamous cell carcinoma models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralExhibits potential antiviral properties
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionCovalent modification of enzyme active sites

Case Study: Anticancer Effects

A study investigated the effects of this compound on human squamous cell carcinoma. The results indicated that treatment with the compound led to a significant reduction in cell viability and proliferation rates. The proposed mechanism involved the inhibition of key enzymes associated with tumor growth, suggesting its potential as a therapeutic agent in cancer treatment.

Synthesis and Applications

This compound is synthesized through various methods, typically involving the reaction of benzyl chloroformate with 2-amino-1-propanol. Its applications extend beyond medicinal chemistry to include:

  • Building Blocks in Organic Synthesis : Used as an intermediate in the synthesis of peptides and complex molecules .
  • Pharmaceutical Development : Investigated for its potential in developing new antiviral and anticancer drugs .

Q & A

Basic: What are the standard synthetic routes for benzyl N-[(2S)-2-aminopropyl]carbamate?

The compound is typically synthesized via a multi-step approach involving:

  • Staudinger reduction : Conversion of azide intermediates (e.g., benzyl(2-azidopropyl)carbamate) to amines using triphenylphosphine in methanol .
  • Carbamate protection : Reaction of propanolamine derivatives with benzyl chloroformate in dichloromethane (DCM) using triethylamine as a base .
  • Deprotection : Final removal of protecting groups (e.g., using Pd/C under H₂) to yield the target compound .
    Key parameters include solvent choice (DCM or THF), temperature control (room temp to reflux), and stoichiometric ratios to minimize side reactions .

Basic: How is the stereochemical integrity of the (2S)-aminopropyl group ensured during synthesis?

Chiral purity is maintained by:

  • Chiral starting materials : Use of enantiomerically pure precursors (e.g., (2S)-propanolamine derivatives) .
  • Stereoselective reaction conditions : Avoiding racemization through mild pH (neutral to slightly basic) and low-temperature steps .
  • Analytical validation : Confirmation via chiral HPLC or NMR with chiral shift reagents .

Advanced: How can conflicting crystallographic data on carbamate derivatives be resolved?

Discrepancies in X-ray diffraction data (e.g., bond angles or torsional strain) require:

  • Refinement protocols : Use of SHELXL for small-molecule refinement, which allows manual adjustment of thermal parameters and hydrogen bonding networks .
  • Validation tools : Programs like ORTEP-III for graphical representation of electron density maps to identify misplaced atoms .
  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., tert-butyl carbamates) to identify systematic errors .

Advanced: What strategies optimize yield in large-scale synthesis without compromising enantiomeric excess?

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) for efficient deprotection without racemization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates while stabilizing intermediates .
  • In-line monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time, reducing side-product formation .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and carbamate bond formation .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .

Advanced: How does the bicyclic structure in analogs influence biological activity compared to simpler carbamates?

  • Enhanced rigidity : Bicyclic systems (e.g., 2,6,7-trioxabicyclo[2.2.2]octane) improve target binding affinity by reducing conformational flexibility .
  • Metabolic stability : The bicyclic moiety resists esterase-mediated hydrolysis, prolonging half-life in vivo .
  • SAR studies : Modifications to the bicyclic scaffold (e.g., substituent addition) correlate with potency in kinase inhibition assays .

Basic: What are common pitfalls in interpreting NMR data for carbamate derivatives?

  • Rotameric equilibria : Slow rotation around the carbamate C–N bond can split signals; use elevated temperatures or DMSO-d₆ to coalesce peaks .
  • Solvent artifacts : Residual protons in deuterated solvents (e.g., CDCl₃) may obscure key signals; employ gradient-shifted experiments .
  • Dynamic effects : Hydrogen bonding with amines can broaden peaks; derivatization (e.g., acetylation) simplifies spectra .

Advanced: How can computational methods aid in predicting reactivity of benzyl carbamates under varying conditions?

  • DFT calculations : Model transition states for hydrolysis or nucleophilic substitution to predict regioselectivity .
  • MD simulations : Study solvation effects and conformational stability in aqueous vs. organic media .
  • Docking studies : Screen interactions with biological targets (e.g., proteases) to prioritize synthetic targets .

Basic: What safety considerations are critical when handling this compound?

  • Toxicity : Use fume hoods and PPE to avoid inhalation/contact; LD₅₀ data for analogous carbamates suggest moderate toxicity .
  • Stability : Store under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis or oxidation .
  • Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing volatile amines .

Advanced: How do structural analogs (e.g., N-Boc vs. benzyl carbamates) differ in drug discovery applications?

  • Acid stability : Benzyl carbamates are more stable under acidic conditions than N-Boc groups, making them suitable for gastric delivery .
  • Deprotection efficiency : Benzyl groups require harsher conditions (H₂/Pd) vs. N-Boc (TFA), impacting compatibility with acid-sensitive functionalities .
  • Biological activity : Benzyl derivatives exhibit higher membrane permeability in cell-based assays due to lipophilicity .

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